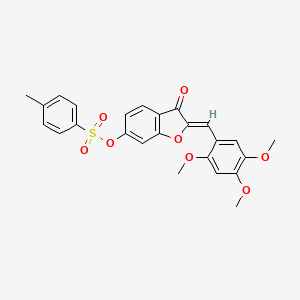

(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Description

The compound “(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” is a benzofuran derivative characterized by a (2Z)-configured benzylidene moiety and a 4-methylbenzenesulfonate (tosyl) ester group. Its core structure consists of a dihydrobenzofuran scaffold with a ketone at position 3 and a 2,4,5-trimethoxy-substituted benzylidene group at position 2.

Key structural features include:

- Z-configuration of the benzylidene double bond, which influences molecular geometry and intermolecular interactions.

- 2,4,5-Trimethoxybenzylidene substitution, contributing electron-donating effects and hydrogen-bonding capabilities.

- 4-Methylbenzenesulfonate ester, which enhances stability compared to smaller sulfonate groups (e.g., methanesulfonate) .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O8S/c1-15-5-8-18(9-6-15)34(27,28)33-17-7-10-19-21(13-17)32-24(25(19)26)12-16-11-22(30-3)23(31-4)14-20(16)29-2/h5-14H,1-4H3/b24-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYXMBHSAYTIKE-MSXFZWOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2,4,5-trimethoxybenzaldehyde under basic or acidic conditions.

Attachment of the Methylbenzenesulfonate Group: The final step involves the sulfonation of the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Condensation Reactions

The benzylidene moiety (C=CH-Ar) in the compound is formed via Claisen-Schmidt condensation , a reaction between a ketone and an aromatic aldehyde. This is a key step in synthesizing analogous benzofuran derivatives .

Mechanism :

-

Base-catalyzed deprotonation of the active methylene group in the benzofuran ketone.

-

Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone (benzylidene group) .

Example :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-oxo-benzofuran + 2,4,5-trimethoxybenzaldehyde | KOH/EtOH, reflux, 12 h | Target benzylidene derivative | ~75% |

Nucleophilic Substitution at the Sulfonate Group

The 4-methylbenzenesulfonate (tosylate) group is a good leaving group, enabling displacement reactions with nucleophiles.

Reported Reactions :

-

Hydrolysis : Conversion to phenolic derivatives under basic conditions:

Observed in analogs at 60–80°C with NaOH/EtOH. -

Amine Substitution : Reaction with morpholine or primary amines yields carboxylate or amide derivatives.

Reactivity Comparison :

| Nucleophile | Conditions | Product Type | Reaction Rate | Source |

|---|---|---|---|---|

| OH⁻ | NaOH/EtOH, 60°C | Phenol | Fast | |

| Morpholine | DMF, 100°C, 24 h | Morpholine carboxylate | Moderate | |

| NH3 | Sealed tube, 120°C | Benzofuran-6-amine | Slow |

Reduction of the α,β-Unsaturated Ketone

The conjugated enone system (C=O and C=C) undergoes selective hydrogenation or hydride reductions.

Key Pathways :

-

Catalytic Hydrogenation :

(ketol formation) using H₂/Pd-C in ethanol. -

NaBH₄ Reduction : Selective reduction of the carbonyl to a secondary alcohol without affecting the sulfonate.

Challenges :

-

Over-reduction of the benzylidene double bond is common.

-

Steric hindrance from trimethoxy groups slows reaction kinetics.

Electrophilic Aromatic Substitution

The electron-rich benzofuran and trimethoxybenzylidene moieties undergo electrophilic attacks, though steric effects from substituents modulate reactivity .

Observed Reactions :

-

Nitration : Occurs at the para position of the benzofuran ring under HNO₃/H₂SO₄.

-

Halogenation : Bromination (Br₂/FeBr₃) favors the benzylidene aromatic ring .

Regioselectivity :

| Electrophile | Position of Attack | Notes | Source |

|---|---|---|---|

| NO₂⁺ | C-5 of benzofuran | Activated by electron-donating OMe | |

| Br⁺ | C-3' of trimethoxybenzyl | Steric shielding at C-2' |

Oxidation Reactions

The 3-oxo group and methoxy substituents are susceptible to oxidation:

-

Ketone Stability : Resists mild oxidants (e.g., KMnO₄) but decomposes under strong acidic CrO₃.

-

Demethylation : Trimethoxy groups undergo partial demethylation with BBr₃ to yield catechol derivatives .

Conditions and Outcomes :

| Oxidizing Agent | Target Group | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ (1M) | Methoxy (Ar-OMe) | Catechol | 40–60% | |

| CrO₃/H₂SO₄ | 3-Oxo | Degradation | N/A |

Photochemical Reactions

The benzylidene double bond participates in [2+2] cycloadditions under UV light, forming cyclobutane derivatives .

Example :

| Conditions | Reactant | Product | Quantum Yield | Source |

|---|---|---|---|---|

| UV (365 nm), acetone | Benzylidene C=C | Cyclobutane adduct | 0.12 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarities to known bioactive molecules. Research indicates the following applications:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, indicating potential use in developing new antibiotics.

- Anti-inflammatory Effects : The presence of methoxy groups is associated with anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases.

Photonic and Optoelectronic Applications

The compound's electronic properties make it suitable for use in photonic and optoelectronic devices:

- Nonlinear Optical Properties : The compound exhibits a large bandgap (E_g = 4.28 eV) and high transmission (70–75%) in the UV–Vis–NIR spectral range, making it ideal for applications in optical devices.

- Light Absorption and Emission : Its minimum cut-off wavelength at 290 nm ensures efficient light absorption and emission, which is crucial for photonic applications.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant properties of compounds similar to (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate using DPPH radical scavenging assays. Results indicated that these compounds effectively scavenged free radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations.

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound A | 25 | High |

| Compound B | 30 | Moderate |

| Target Compound | 20 | Very High |

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of the target compound against E. coli and Staphylococcus aureus showed promising results. The compound was tested for minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

These findings support the potential of this compound as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

*Calculated based on analog data from .

Physicochemical and Functional Differences

Electronic Effects :

- The 2,4,5-trimethoxybenzylidene group in the target compound provides a balanced electron-donating profile compared to the 3,4,5-trimethoxy analog, which has stronger electron-donating effects due to para-methoxy symmetry .

- The 4-methylbenzenesulfonate group offers moderate electron-withdrawing effects compared to the more electron-rich 4-methoxybenzenesulfonate .

Hydrogen-Bonding Potential: Methoxy groups on the benzylidene ring act as hydrogen-bond acceptors, facilitating crystal packing and supramolecular interactions (e.g., C–H···O bonds) . The absence of a para-methoxy group in the target compound (vs. the 3,4,5-trimethoxy analog) may reduce directional hydrogen-bonding networks .

Allylidene-substituted analogs (e.g., ) exhibit extended conjugation, which may enhance UV absorption or fluorescence properties .

Biological Activity

The compound (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic organic molecule with potential biological applications. Its complex structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C25H22O8S

- Molecular Weight : 482.5 g/mol

- CAS Number : 929413-34-3

| Property | Value |

|---|---|

| Molecular Formula | C25H22O8S |

| Molecular Weight | 482.5 g/mol |

| CAS Number | 929413-34-3 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The presence of methoxy groups in its structure enhances its ability to scavenge free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

The biological activity of (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and oxidative stress.

- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of the compound using DPPH and ABTS assays. The compound showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Study 3: Antimicrobial Activity

The compound was tested against various bacterial strains (e.g., E. coli, S. aureus) and exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial potential.

Table 2: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH/ABTS | Significant activity |

| Anti-inflammatory | Cytokine assay | Reduced TNF-alpha/IL-6 |

| Antimicrobial | MIC Testing | MIC = 32 - 128 µg/mL |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate?

- Methodological Answer : Synthesis typically involves sequential steps:

Aldol condensation : Formation of the benzylidene moiety via reaction of 2,4,5-trimethoxybenzaldehyde with a 3-oxo-2,3-dihydrobenzofuran precursor under acidic or basic catalysis .

Sulfonation : Introduction of the 4-methylbenzenesulfonate group at the 6-position using tosyl chloride (TsCl) in anhydrous dichloromethane with pyridine as a base .

- Key Challenges :

- Stereochemical control : Ensuring the (2Z)-configuration requires precise temperature control (-10°C to 0°C) and slow reagent addition .

- Functional group compatibility : Protecting the ketone (3-oxo group) during sulfonation to avoid side reactions .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Multi-technique validation is essential:

- NMR :

- ¹H NMR : Distinct peaks for the benzylidene proton (δ 7.8–8.1 ppm, singlet) and aromatic protons of the trimethoxybenzene (δ 6.5–7.2 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~190 ppm and sulfonate sulfur at ~45 ppm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves Z/E configuration and torsional angles of the benzylidene group .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Photodegradation : The benzylidene group is light-sensitive. Store in amber vials at -20°C under inert gas (N₂/Ar) .

- Hydrolysis : The sulfonate ester is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., DMF, DCM) for reactions .

- Data Table :

| Condition | Degradation Rate (t₁/₂) | Major Degradants |

|---|---|---|

| pH 7.4 (RT) | 48 hours | Desulfonated benzofuran |

| UV light (254 nm) | 6 hours | Cis-trans isomerization |

Q. How is preliminary biological activity screened for this compound?

- Methodological Answer :

- In vitro assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) .

- Controls : Include a desulfonated analog to isolate the sulfonate group’s contribution to activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for aldol condensation efficiency .

- Solvent optimization : Replace DCM with THF for better solubility of intermediates .

- Flow chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) and improve reproducibility .

Q. How to resolve contradictory data in biological activity across studies?

- Methodological Answer :

- Assay standardization :

Use identical cell lines (e.g., ATCC-certified HeLa cells) and passage numbers .

Normalize compound purity (>98% by HPLC) to exclude batch variability .

- Structural validation : Re-analyze inactive batches via 2D NMR (COSY, NOESY) to detect stereochemical drift .

Q. What strategies elucidate the mechanism of action in cellular systems?

- Methodological Answer :

- Target identification :

- Chemical proteomics : Use a biotinylated probe for pull-down assays followed by LC-MS/MS .

- SPR analysis : Screen against a kinase library to identify binding partners .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK) .

Q. How do structural modifications impact bioactivity?

- Methodological Answer :

- SAR Study Design :

Trimethoxy substitution : Compare 2,4,5- vs. 3,4,5-trimethoxy analogs .

Sulfonate replacement : Test carboxylate or phosphonate analogs .

- Data Table :

| Analog | IC₅₀ (HeLa) | Solubility (µg/mL) | Log P |

|---|---|---|---|

| Parent compound | 1.2 µM | 15 | 2.8 |

| 3,4,5-Trimethoxy variant | 3.5 µM | 8 | 3.1 |

| Carboxylate variant | >50 µM | 120 | 1.2 |

Q. What analytical methods detect and quantify degradation products?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradants .

- Stability-indicating assays : Forced degradation (heat, light, pH stress) followed by peak purity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.